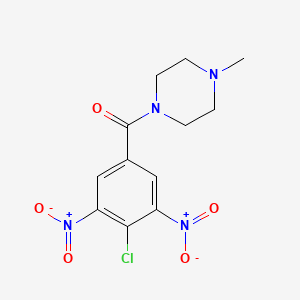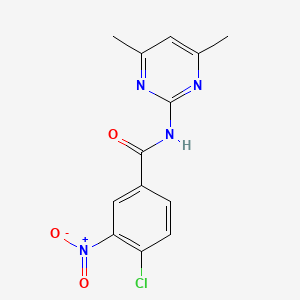![molecular formula C19H18N4O3 B11014799 N-[2-(1H-benzimidazol-1-yl)ethyl]-2-(3-hydroxy-2H-1,4-benzoxazin-2-yl)acetamide](/img/structure/B11014799.png)
N-[2-(1H-benzimidazol-1-yl)ethyl]-2-(3-hydroxy-2H-1,4-benzoxazin-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(1H-ベンゾイミダゾール-1-イル)エチル]-2-(3-ヒドロキシ-2H-1,4-ベンゾキサジン-2-イル)アセトアミドは、ベンゾイミダゾールとベンゾキサジン部分構造の両方を持つ複雑な有機化合物です。これらの複素環構造は、生物学的および薬理学的に重要な活性を示すことが知られています。この化合物のユニークな構造により、さまざまな生物学的標的に作用することが可能になり、医薬品化学および創薬分野における研究対象となっています。
合成方法
合成経路と反応条件
N-[2-(1H-ベンゾイミダゾール-1-イル)エチル]-2-(3-ヒドロキシ-2H-1,4-ベンゾキサジン-2-イル)アセトアミドの合成は、通常、複数段階の有機反応を伴います。一般的な方法には、以下のようなステップが含まれます。
ベンゾイミダゾール部分構造の形成: ベンゾイミダゾール環は、o-フェニレンジアミンとカルボン酸またはその誘導体を酸性条件下で縮合させることで合成することができます。
ベンゾキサジン部分構造の形成: ベンゾキサジン環は、フェノールとホルムアルデヒドおよび第一アミンを反応させることで合成することができます。
カップリング反応: 最終段階は、ベンゾイミダゾールとベンゾキサジン部分構造をエチル結合を介して結合させることで行われ、通常、塩基性条件下でクロロ酢酸エチルなどの試薬が使用されます。
工業的製造方法
この化合物の工業的製造は、大規模生産向けに最適化された同様の合成経路が使用される場合があります。これには、連続フロー反応器の使用、反応条件の高スループットスクリーニング、収率を向上させ反応時間を短縮するための触媒の使用が含まれます。
化学反応解析
反応の種類
N-[2-(1H-ベンゾイミダゾール-1-イル)エチル]-2-(3-ヒドロキシ-2H-1,4-ベンゾキサジン-2-イル)アセトアミドは、以下を含むさまざまな化学反応を起こすことができます。
酸化: この化合物は、過酸化水素や過マンガン酸カリウムなどの試薬を使用して酸化することができます。
還元: 還元は、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの試薬を使用して達成することができます。
置換: この化合物は、存在する官能基に応じて、求核置換反応または求電子置換反応を起こすことができます。
一般的な試薬と条件
酸化: 過酸化水素、過マンガン酸カリウム、およびその他の酸化剤。
還元: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム、および触媒水素化。
置換: ハロゲン化剤、求核剤、および求電子剤。
主要な生成物
これらの反応から形成される主要な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化により水酸化誘導体が生成され、還元により脱酸素化生成物が生成される可能性があります。
科学研究における用途
N-[2-(1H-ベンゾイミダゾール-1-イル)エチル]-2-(3-ヒドロキシ-2H-1,4-ベンゾキサジン-2-イル)アセトアミドは、科学研究で幅広い用途があります。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: タンパク質や核酸などの生体高分子との相互作用の可能性について研究されています。
医学: 抗菌、抗癌、抗炎症活性など、潜在的な治療効果について調査されています。
工業: ポリマーや樹脂など、特定の特性を持つ新規材料の開発に使用されます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-benzimidazol-1-yl)ethyl]-2-(3-hydroxy-2H-1,4-benzoxazin-2-yl)acetamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Benzimidazole Moiety: The benzimidazole ring can be synthesized by condensing o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Formation of Benzoxazine Moiety: The benzoxazine ring can be synthesized by reacting phenols with formaldehyde and primary amines.
Coupling Reaction: The final step involves coupling the benzimidazole and benzoxazine moieties through an ethyl linkage, often using reagents like ethyl chloroacetate under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
化学反応の分析
Types of Reactions
N-[2-(1H-benzimidazol-1-yl)ethyl]-2-(3-hydroxy-2H-1,4-benzoxazin-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated products.
科学的研究の応用
N-[2-(1H-benzimidazol-1-yl)ethyl]-2-(3-hydroxy-2H-1,4-benzoxazin-2-yl)acetamide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules like proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: Used in the development of new materials with specific properties, such as polymers and resins.
作用機序
N-[2-(1H-ベンゾイミダゾール-1-イル)エチル]-2-(3-ヒドロキシ-2H-1,4-ベンゾキサジン-2-イル)アセトアミドの作用機序には、さまざまな分子標的との相互作用が含まれます。ベンゾイミダゾール部分は、DNAやタンパク質に結合し、それらの機能に影響を与える可能性があります。ベンゾキサジン部分は、酵素や受容体に相互作用し、それらの活性を調節することができます。これらの相互作用は、細胞増殖の阻害、アポトーシスの誘導、免疫応答の調節など、さまざまな生物学的効果をもたらす可能性があります。
類似の化合物との比較
類似の化合物
ベンゾイミダゾール誘導体: オメプラゾールやアルベンダゾールなどの、ベンゾイミダゾール部分構造を含む化合物。
ベンゾキサジン誘導体: 先端材料の開発に使用されるポリベンゾキサジンなどの化合物。
ユニーク性
N-[2-(1H-ベンゾイミダゾール-1-イル)エチル]-2-(3-ヒドロキシ-2H-1,4-ベンゾキサジン-2-イル)アセトアミドは、ベンゾイミダゾールとベンゾキサジンの構造を組み合わせているためユニークです。このデュアルファンクションにより、これらの部分構造のいずれか一方のみを含む化合物と比較して、より幅広い生物学的標的に相互作用し、より幅広い生物学的活性を示すことができます。
類似化合物との比較
Similar Compounds
Benzimidazole Derivatives: Compounds like omeprazole and albendazole, which also contain the benzimidazole moiety.
Benzoxazine Derivatives: Compounds like polybenzoxazines, which are used in the development of advanced materials.
Uniqueness
N-[2-(1H-benzimidazol-1-yl)ethyl]-2-(3-hydroxy-2H-1,4-benzoxazin-2-yl)acetamide is unique due to its combined benzimidazole and benzoxazine structures. This dual functionality allows it to interact with a broader range of biological targets and exhibit a wider range of biological activities compared to compounds containing only one of these moieties.
特性
分子式 |
C19H18N4O3 |
|---|---|
分子量 |
350.4 g/mol |
IUPAC名 |
N-[2-(benzimidazol-1-yl)ethyl]-2-(3-oxo-4H-1,4-benzoxazin-2-yl)acetamide |
InChI |
InChI=1S/C19H18N4O3/c24-18(11-17-19(25)22-14-6-2-4-8-16(14)26-17)20-9-10-23-12-21-13-5-1-3-7-15(13)23/h1-8,12,17H,9-11H2,(H,20,24)(H,22,25) |
InChIキー |
LAECHCXURYOGAK-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)NC(=O)C(O2)CC(=O)NCCN3C=NC4=CC=CC=C43 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-(6-bromo-1H-indol-1-yl)ethyl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide](/img/structure/B11014725.png)
![(E)-3-(3-nitrophenyl)-N-[(4-sulfamoylphenyl)methyl]prop-2-enamide](/img/structure/B11014731.png)

![1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-2,2-dichloroethanone](/img/structure/B11014737.png)
![N-{[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-tryptophan](/img/structure/B11014740.png)
![2-(4-bromophenyl)-N-[3-(1H-imidazol-1-yl)propyl]acetamide](/img/structure/B11014748.png)
![1-(2-Iodobenzoyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B11014752.png)
![N-{2-[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoyl}norvaline](/img/structure/B11014755.png)

![N-[2-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-2-oxoethyl]-2-[(3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxy]acetamide](/img/structure/B11014773.png)
![N-(2,4-dimethoxyphenyl)-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide](/img/structure/B11014781.png)
![3-(2,6-dichlorophenyl)-5-methyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-1,2-oxazole-4-carboxamide](/img/structure/B11014786.png)
![(2E)-2,3-diphenyl-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]prop-2-enamide](/img/structure/B11014809.png)
